molecular formula C12H15BrN2 B6281750 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 1173157-56-6

1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine

Katalognummer: B6281750
CAS-Nummer: 1173157-56-6
Molekulargewicht: 267.16 g/mol
InChI-Schlüssel: LAPYRIMXQGIHPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine is a synthetic compound that belongs to the class of indole derivatives

Vorbereitungsmethoden

The synthesis of 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine typically involves several steps, starting from commercially available 6-bromoindole. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.

Analyse Chemischer Reaktionen

1-(6-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom at the 6-position of the indole ring can be substituted with other functional groups using appropriate reagents and conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-(6-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine can be compared with other indole derivatives, such as:

    2-(6-Bromo-1H-indol-3-yl)acetonitrile: This compound has a similar indole structure but with a different substituent at the 2-position.

    1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone: This compound features a trifluoromethyl group instead of the methylpropan-2-amine group.

    3-(1-(3-(1H-imidazol-1-yl)propyl)-6-bromo-1H-indol-3-yl)-4-(1-methyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1H-pyrrole-2,5-dione: This compound is a more complex derivative with additional functional groups .

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

1173157-56-6

Molekularformel

C12H15BrN2

Molekulargewicht

267.16 g/mol

IUPAC-Name

1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C12H15BrN2/c1-12(2,14)6-8-7-15-11-5-9(13)3-4-10(8)11/h3-5,7,15H,6,14H2,1-2H3

InChI-Schlüssel

LAPYRIMXQGIHPR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1=CNC2=C1C=CC(=C2)Br)N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.